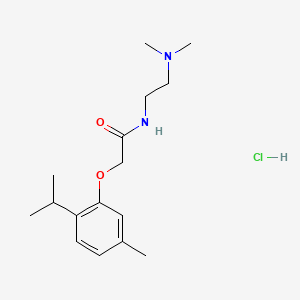
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 7-chloro-1-(chloracetyl)-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 7-chloro-1-(chloracetyl)-5-phenyl- is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and anticonvulsants. This specific compound is characterized by its unique chemical structure, which includes a chloracetyl group and a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 7-chloro-1-(chloracetyl)-5-phenyl- typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate diamine with a diketone under acidic or basic conditions.
Introduction of the Chloracetyl Group: The chloracetyl group is introduced through an acylation reaction using chloracetyl chloride in the presence of a base such as pyridine.
Chlorination and Phenylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 7-chloro-1-(chloracetyl)-5-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloracetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepines with various functional groups.
Aplicaciones Científicas De Investigación
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 7-chloro-1-(chloracetyl)-5-phenyl- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and seizures.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 7-chloro-1-(chloracetyl)-5-phenyl- involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved include modulation of ion channels and neurotransmitter release.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and muscle relaxant properties.
Uniqueness
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 7-chloro-1-(chloracetyl)-5-phenyl- is unique due to its specific chemical structure, which includes a chloracetyl group and a phenyl ring
Propiedades
Número CAS |
24863-09-0 |
|---|---|
Fórmula molecular |
C17H12Cl2N2O3 |
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
7-chloro-1-(2-chloroacetyl)-5-phenyl-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C17H12Cl2N2O3/c18-10-17(24)21-13-7-6-11(19)8-14(13)20(15(22)9-16(21)23)12-4-2-1-3-5-12/h1-8H,9-10H2 |
Clave InChI |
IMRBIDCBCVNCIE-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C2=C(C=CC(=C2)Cl)N(C1=O)C(=O)CCl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


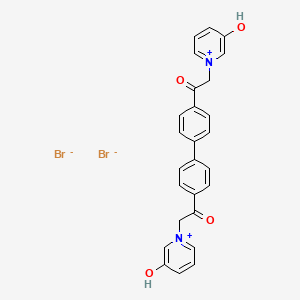

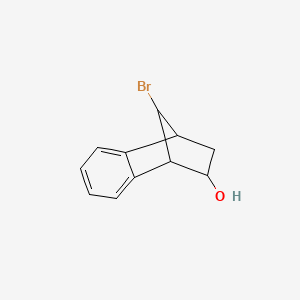
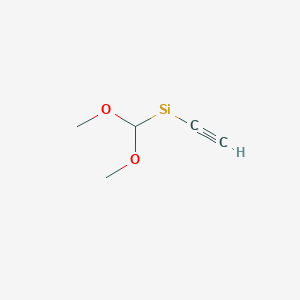
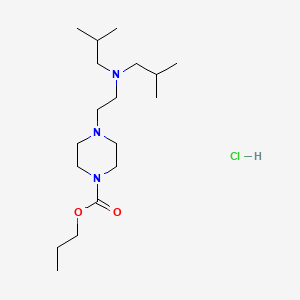
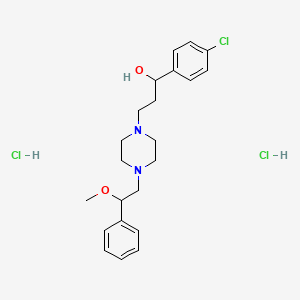
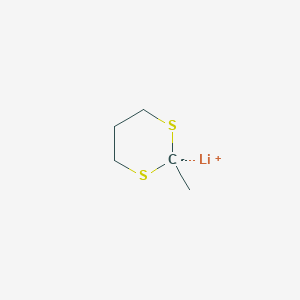
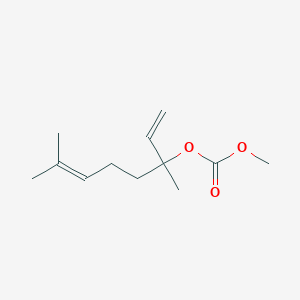
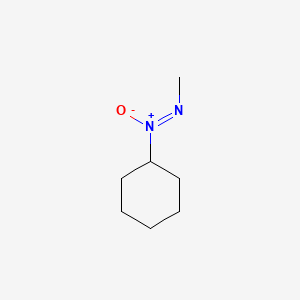
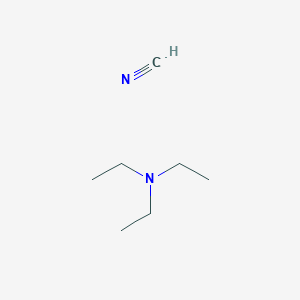
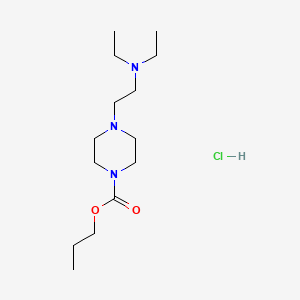
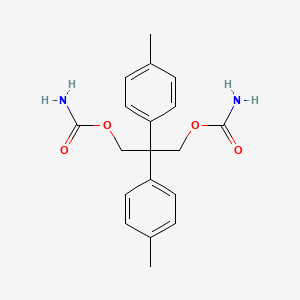
![5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14696598.png)
